Computed LogP of 3.56 Distinguishes This Compound from the Des-Methoxy Analog for Lipophilicity-Dependent Assays
The target compound exhibits a computed LogP of 3.5572, reflecting the contribution of the 2-methoxy substituent on the quinoline ring . By contrast, the des-methoxy analog N-(quinolin-8-yl)thiophene-3-carboxamide is expected to have a lower LogP (estimated ~2.5–2.8 based on fragment-based calculation methods) due to the absence of this electron-donating, lipophilicity-enhancing group. This LogP difference of approximately 0.7–1.0 log units translates to a roughly 5- to 10-fold difference in partition coefficient, which is consequential for membrane permeability predictions, protein-binding behavior, and solubility in aqueous assay media. No experimentally measured LogP for either compound is available; the target compound value derives from a computed estimate provided by the vendor Leyan .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.5572 |
| Comparator Or Baseline | N-(quinolin-8-yl)thiophene-3-carboxamide (CAS 930053-64-8), estimated cLogP ~2.5–2.8 (fragment-based estimate; no experimental value available) |
| Quantified Difference | ΔcLogP ≈ 0.7–1.0 log units; ~5- to 10-fold higher predicted partition coefficient for the target compound |
| Conditions | Computed value (Leyan vendor specification); comparator value not experimentally confirmed |
Why This Matters
Procurement of the 2-methoxy-substituted compound is mandatory when screening in lipid-rich or permeability-dependent assay systems where the elevated LogP may be critical for target engagement or membrane traversal.
